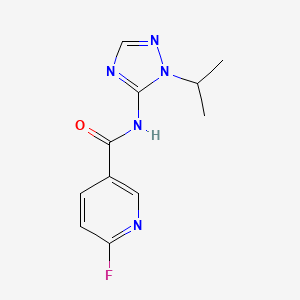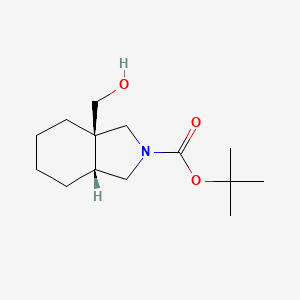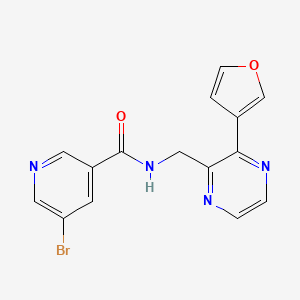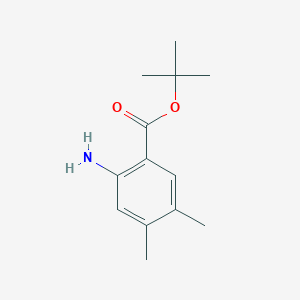
6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have biochemical and physiological effects. In
Applications De Recherche Scientifique
6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide has potential applications in scientific research. One study reported that this compound can be used as a fluorescent probe for the detection of reactive oxygen species in cells. Another study showed that this compound can inhibit the growth of cancer cells by inducing apoptosis.
Mécanisme D'action
The mechanism of action of 6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide is not fully understood. However, studies have shown that this compound can interact with various enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. One study reported that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Another study showed that this compound can inhibit the activity of matrix metalloproteinases, which are involved in various physiological processes such as tissue remodeling and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide in lab experiments is its potential as a fluorescent probe for the detection of reactive oxygen species. Another advantage is its ability to inhibit the growth of cancer cells. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its use in certain experiments.
Orientations Futures
There are several future directions for the use of 6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide in scientific research. One direction is to further explore its potential as a fluorescent probe for the detection of reactive oxygen species in cells. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other enzymes and proteins.
Méthodes De Synthèse
The synthesis of 6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide has been reported in various studies. One study reported the synthesis of this compound using a one-pot reaction method involving the condensation of 6-fluoronicotinic acid with 2-(2-azidoethyl)-1H-1,2,4-triazole in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate was then treated with isopropylamine to obtain the final product.
Propriétés
IUPAC Name |
6-fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-7(2)17-11(14-6-15-17)16-10(18)8-3-4-9(12)13-5-8/h3-7H,1-2H3,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYSSHNFLXJUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)NC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)
![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)
![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)

![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)

![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)

![N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2875850.png)
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2875851.png)
![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)
![5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2875857.png)
![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)
